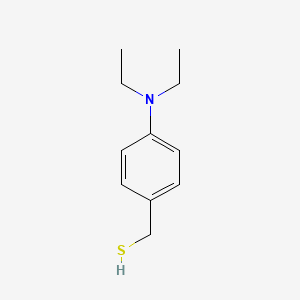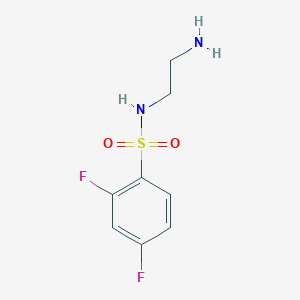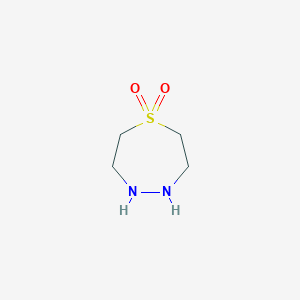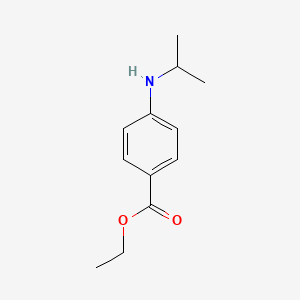
4-(Diethylamino)-benzenemethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-benzenemethanethiol is an organic compound characterized by the presence of a diethylamino group attached to a benzene ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-benzenemethanethiol typically involves the reaction of 4-(Diethylamino)-benzaldehyde with thiol-containing reagents under specific conditions. One common method is the reduction of 4-(Diethylamino)-benzaldehyde using sodium borohydride in the presence of a thiol source, such as thiourea, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-benzenemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to modify the diethylamino group.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Diethylamino)-benzenemethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-benzenemethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the diethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-benzenemethanethiol: Similar structure but with dimethylamino instead of diethylamino group.
4-(Diethylamino)-benzaldehyde: Lacks the thiol group but shares the diethylamino-benzene core.
4-(Diethylamino)-salicylaldehyde: Contains an additional hydroxyl group on the benzene ring.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]methanethiol |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
XJPBOIUBKHPWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13259563.png)
![7-(Aminomethyl)spiro[4.5]decan-8-one](/img/structure/B13259570.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
![2-[(4-Fluorophenyl)methyl]pent-4-enoic acid](/img/structure/B13259578.png)
![2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13259579.png)
![2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13259580.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)

